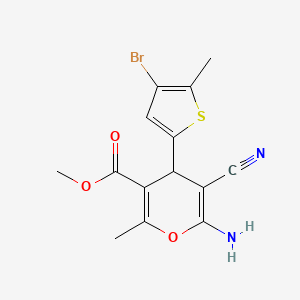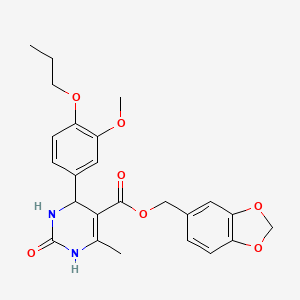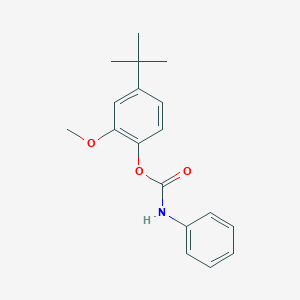
N-(2-chloro-4-nitrophenyl)-2,2-diphenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-4-nitrophenyl)-2,2-diphenylacetamide, commonly known as CDAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential use as a research tool in various fields of study. CDAA is a member of the diphenylacetamide family of compounds, which are known for their diverse biological activities. In
作用機序
The mechanism of action of CDAA is not fully understood, but it is believed to act through multiple pathways. CDAA has been shown to inhibit the activity of acyl-CoA:cholesterol acyltransferase (ACAT), which is involved in cholesterol esterification. CDAA has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and glucose uptake. Additionally, CDAA has been shown to activate peroxisome proliferator-activated receptor alpha (PPARα), which is involved in lipid metabolism.
Biochemical and Physiological Effects:
CDAA has been shown to have several biochemical and physiological effects. In cancer cells, CDAA has been found to induce apoptosis by activating the caspase pathway. CDAA has also been shown to inhibit cell proliferation by blocking the cell cycle at the G2/M phase. In inflammation, CDAA has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In metabolic disorders, CDAA has been found to improve insulin sensitivity and reduce hepatic steatosis by regulating lipid metabolism.
実験室実験の利点と制限
CDAA has several advantages as a research tool. It is readily available and can be synthesized in large quantities with high purity. CDAA is also stable and can be stored for long periods without degradation. However, CDAA also has some limitations. It is not water-soluble, which can limit its use in certain experiments. CDAA also has a relatively short half-life, which can affect its efficacy in some experiments.
将来の方向性
CDAA has several potential future directions for research. One possible direction is the development of CDAA analogs with improved water solubility and longer half-life. Another potential direction is the investigation of CDAA's effects on other metabolic pathways and diseases. Additionally, the development of CDAA as a potential therapeutic agent for cancer and metabolic disorders is an area of active research.
合成法
CDAA is synthesized through a multi-step process that involves the reaction of 2-chloro-4-nitroaniline with benzophenone in the presence of a Lewis acid catalyst, followed by reduction of the resulting imine intermediate with sodium borohydride. The final product is obtained through recrystallization from a suitable solvent. The purity of the synthesized CDAA can be confirmed through various analytical techniques such as NMR spectroscopy and HPLC.
科学的研究の応用
CDAA has been widely used as a research tool in various fields of study such as cancer research, inflammation, and metabolic disorders. In cancer research, CDAA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. CDAA has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In metabolic disorders, CDAA has been shown to improve insulin sensitivity and reduce hepatic steatosis.
特性
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O3/c21-17-13-16(23(25)26)11-12-18(17)22-20(24)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNCXQVIAUQPFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5304238 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-methyl-7-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4890719.png)

amino]benzamide](/img/structure/B4890727.png)
![5-methoxy-2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B4890731.png)


![1-(3-chlorophenyl)-4-{1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B4890757.png)
![methyl 4-({N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4890760.png)
![N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide](/img/structure/B4890768.png)
![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzamide](/img/structure/B4890775.png)

![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate](/img/structure/B4890791.png)
![2-[5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B4890798.png)
